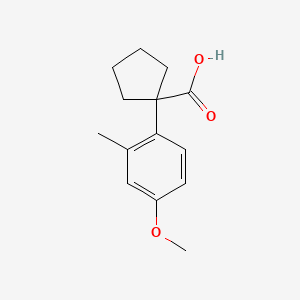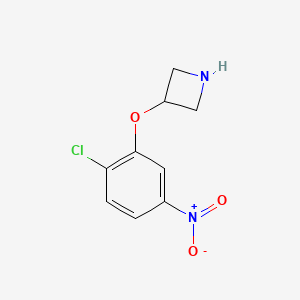
3-(2-Chloro-5-nitrophenoxy)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-5-nitrophenoxy)azetidine is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol . It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a chloronitrophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 3-(2-Chloro-5-nitrophenoxy)azetidine typically involves the reaction of 2-chloro-5-nitrophenol with azetidine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction. Industrial production methods for this compound often involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
3-(2-Chloro-5-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different products depending on the reagents and conditions used.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(2-Chloro-5-nitrophenoxy)azetidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, leading to the formation of polyamines with various structures. These polyamines have important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, and materials templating .
Comparación Con Compuestos Similares
3-(2-Chloro-5-nitrophenoxy)azetidine can be compared with other similar compounds, such as aziridines and other azetidines. These compounds share the characteristic nitrogen-containing ring structure but differ in their substituents and specific properties. The unique combination of the chloronitrophenoxy group with the azetidine ring in this compound distinguishes it from other similar compounds and contributes to its specific chemical behavior and applications .
Propiedades
Fórmula molecular |
C9H9ClN2O3 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
3-(2-chloro-5-nitrophenoxy)azetidine |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-2-1-6(12(13)14)3-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2 |
Clave InChI |
LOYLBYOWBXBHLH-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





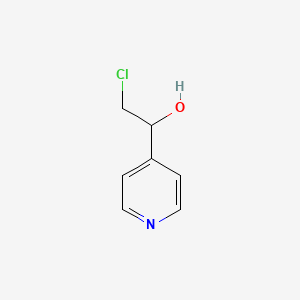

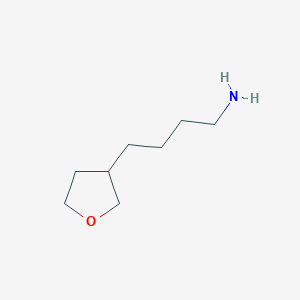


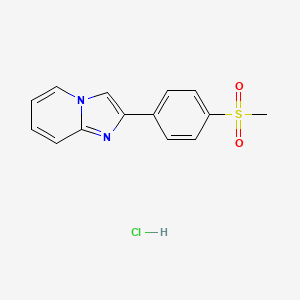
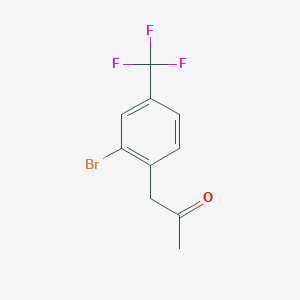
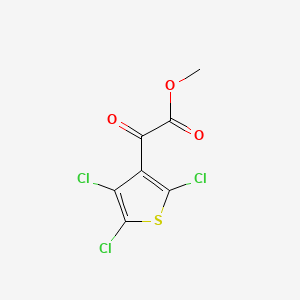
![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
